molecular formula C26H30O8 B1675406 Limonin CAS No. 1180-71-8

Limonin

Cat. No. B1675406
CAS RN: 1180-71-8
M. Wt: 470.5 g/mol
InChI Key: KBDSLGBFQAGHBE-MSGMIQHVSA-N
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Description

Limonin is a natural tetracyclic triterpenoid compound that is found in various plants, including Euodia rutaecarpa, Phellodendron chinense Schneid, and Coptis chinensis Franch . It is a bitter, white, crystalline substance and is also known as limonoate D-ring-lactone and limonoic acid di-delta-lactone .


Synthesis Analysis

The synthesis of Limonin involves the efficient construction of the limonoid androstane framework with C13α configuration by a tandem radical cyclization and subsequent Robinson annulation . The position and group of the substituents of limonin are key in affecting pharmacological activity and bioavailability .


Molecular Structure Analysis

Limonin belongs to the class of compounds known as furanolactones . Its molecular formula is C26H30O8 and its molecular weight is 470.25 .


Physical And Chemical Properties Analysis

Limonin is a bitter, white, crystalline substance . It is a secondary metabolite with high biological activity in plants .

Scientific Research Applications

1. Limonin in Food Science and Technology

Limonin, a compound found in citrus fruits, has seen considerable advancements in its understanding and application in food science and technology. This progress includes developments in methodology for its extraction and purification, and the exploration of its potential as a food additive due to its various biological activities (Joslyn, 1960).

2. Antioxidant and Anti-inflammatory Properties

Limonin has demonstrated significant antioxidant and anti-inflammatory properties. Studies have explored its effectiveness in various models, including in vitro cell studies and in vivo animal models. These properties make limonin a promising candidate for various health-related applications (Fan et al., 2019).

3. Osteoblastogenesis and Bone Health

Research has shown that limonin enhances osteoblastogenesis and may prevent bone loss. This has been demonstrated in animal models such as ovariectomized rats, suggesting its potential as a functional food ingredient for osteoporosis and other bone-related diseases (Lee et al., 2016).

4. Metabolic Profile and Biotransformation

The metabolic profile of limonin has been studied in various models, revealing that reduction and hydrolysis are major pathways in its metabolism. These studies are crucial for understanding limonin's biological activity and potential therapeutic applications (Liu et al., 2018).

5. Detection and Quantification in Citrus Products

The development of sensors for the detection of limonin is significant in the citrus industry. These sensors are used to identify the presence of citrus greening disease, a condition that can greatly affect fruit quality. Limonin serves as an indicator for this disease, making its detection crucial for early management (Saraf et al., 2019).

6. Limonin in Pharmacology

Limonin's wide spectrum of pharmacological effects, including its potential as an anti-cancer, anti-inflammatory, and liver-protective agent, has garnered attention. However, its hepatotoxicity, renal toxicity, and potential for genetic damage are also areas of concern that need further investigation. These factors are essential for understanding limonin's therapeutic potential and safety profile (Fan et al., 2019).

7. Anti-Inflammatory Effect in Chronic Diseases

Limonin has been studied for its anti-inflammatory effects in chronic diseases like rheumatoid arthritis. It shows promise in reducing inflammation and improving symptoms in animal models, indicating potential applications in human chronic inflammatory conditions (Silva et al., 2018).

8. Hepatoprotective Effects

Research has shown limonin's protective effects against liver injury, including its role in reducing oxidative stress and inflammation in hepatic cells. This suggests its potential in managing liver diseases and conditions involving hepatic injury (Mahmoud et al., 2014).

9. Potential Anti-Cancer Properties

The anti-cancer properties of limonin have been a focus of several studies. It has been found to induce apoptosis in cancer cells and inhibit tumor growth, making it a compound of interest in cancer research and potential treatment strategies (Zhou, 2012).

10. Role in Cardiac Health

Recent studies indicate that limonin might play a role in improving cardiac health, particularly in conditions like cardiac hypertrophy. Its mechanism involves the regulation of various cellular pathways, suggesting its potential as a therapeutic agent in cardiac conditions (Liu et al., 2022).

Safety And Hazards

Limonin can cause skin irritation and serious eye irritation . It has also been shown to lead to hepatotoxicity, renal toxicity, and genetic damage .

Future Directions

Future research directions include the mechanism of antioxidant activity of limonin, how the concentration of limonin affects pharmacological effects and toxicity, finding ways to reduce the toxicity of limonin, and structural modification of limonin . These are key methods necessary to enhance pharmacological activity and bioavailability .

properties

IUPAC Name

(1R,2R,7S,10R,13R,14R,16S,19S,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O8/c1-22(2)15-9-16(27)24(4)14(25(15)12-31-18(28)10-17(25)33-22)5-7-23(3)19(13-6-8-30-11-13)32-21(29)20-26(23,24)34-20/h6,8,11,14-15,17,19-20H,5,7,9-10,12H2,1-4H3/t14-,15-,17-,19-,20+,23-,24-,25+,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDSLGBFQAGHBE-MSGMIQHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)(C(=O)C[C@@H]6[C@@]37COC(=O)C[C@@H]7OC6(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045985
Record name Limonin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Limonin

CAS RN

1180-71-8
Record name Limonin
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Record name Limonin
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Record name Limonin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Limonin
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Record name LIMONIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,920
Citations
S Fan, C Zhang, T Luo, J Wang, Y Tang, Z Chen, L Yu - Molecules, 2019 - mdpi.com
… Pharmacokinetic studies have demonstrated that limonin has poor bioavailability, and the … of limonin. We also found that the position and group of the substituents of limonin are key in …
Number of citations: 90 www.mdpi.com
S Yamashita, A Naruko, Y Nakazawa… - Angewandte Chemie …, 2015 - Wiley Online Library
Limonoids are highly oxygenated C13α‐triterpenes and common secondary metabolites. Several hundred congeners have been isolated to date. The first total synthesis of (±)‐limonin, …
Number of citations: 78 onlinelibrary.wiley.com
AP Breksa, GD Manners - Journal of agricultural and food …, 2006 - ACS Publications
… Pure crystalline limonin, nomilin, and limonin glucoside were … The crystalline limonoids (limonin, nomilin, and limonin … the AOC of pure limonin, nomilin, and limonin glucoside using the …
Number of citations: 75 pubs.acs.org
L Battinelli, F Mengoni, M Lichtner, G Mazzanti… - Planta …, 2003 - thieme-connect.com
… In this study the effect of two limonoids, limonin and nomilin, on … Limonin and nomilin were found to inhibit the HIV-1 … HIV-1 strain after incubation with limonin and nomilin (EC 50 values: …
Number of citations: 174 www.thieme-connect.com
L Furiassi, EJ Tonogai… - Angewandte Chemie …, 2021 - Wiley Online Library
… complex members with unique scaffolds, we have used the natural product limonin as a starting point. Limonin is an abundant triterpenoid natural product and, through alteration of its …
Number of citations: 15 onlinelibrary.wiley.com
TA Geissman, V TULAGIN - The Journal of Organic Chemistry, 1946 - ACS Publications
… : Limonin is a dilactone having the composition C^ HsoOs· It dissolves in con-centrated sulfuric acid with the formation of a red-brown solution from which limonin … Limonin does not react …
Number of citations: 21 pubs.acs.org
KN Chidambara Murthy, GK Jayaprakasha… - Journal of agricultural …, 2011 - ACS Publications
The current study was an attempt to elucidate the mechanism of human colon cancer cell proliferation inhibition by limonin and limonin glucoside (LG) isolated from seeds of Citrus …
Number of citations: 129 pubs.acs.org
DG Guadagni, VP Maier… - Journal of the Science of …, 1973 - Wiley Online Library
… % dextrose and 2.5 % fructose the maximum limonin threshold of 11 mg/kg was obtained … limonin in orange juice was 6.5 mg/kg and also occurred at pH 3.8. The optimum pH for limonin …
Number of citations: 223 onlinelibrary.wiley.com
VP Maier, GD Beverly - Journal of Food Science, 1968 - Wiley Online Library
… a nonbitter precursor of limonin, but no significant amounts of limonin. Limonin is the intensely … The nonbitter precursor was identified as limonin monolactone by comparison with the …
Number of citations: 141 ift.onlinelibrary.wiley.com
CD Sun, KS Chen, Y Chen, QJ Chen - Food Chemistry, 2005 - Elsevier
… limonin + 25 μg nomilin standard. As to the standard limonin and nomilin, the antioxidant capacity of limonin … It is obvious that both the standard limonin and nomilin and the limonin and …
Number of citations: 155 www.sciencedirect.com

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